molecular formula C15H16N6O2 B15006458 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol

Cat. No.: B15006458
M. Wt: 312.33 g/mol
InChI Key: XTEVUFCZQXKBNH-CAOOACKPSA-N
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Description

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is a complex organic compound that features a pyrazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with 4H-1,2,4-triazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is unique due to its combination of pyrazole, triazole, and phenolic moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C15H16N6O2/c1-10-6-11(2)21(19-10)15-18-16-9-20(15)17-8-12-4-5-13(22)14(7-12)23-3/h4-9,22H,1-3H3/b17-8+

InChI Key

XTEVUFCZQXKBNH-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

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